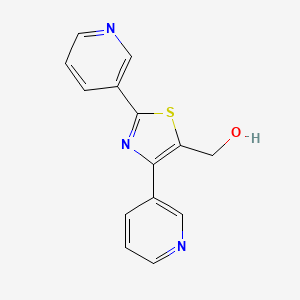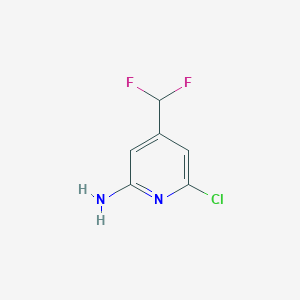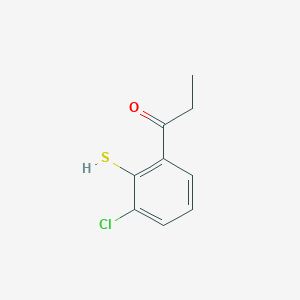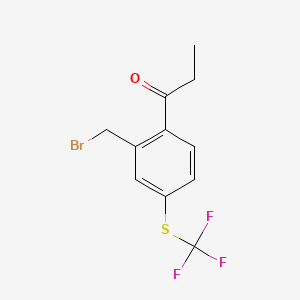
1,2-Oxathiin, 3-bromo-4-(bromomethyl)-6-methyl-, 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Oxathiin, 3-bromo-4-(bromomethyl)-6-methyl-, 2,2-dioxide is a chemical compound known for its unique structure and reactivity. This compound belongs to the oxathiin family, characterized by a heterocyclic ring containing both oxygen and sulfur atoms. The presence of bromine atoms and a methyl group further enhances its chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Oxathiin, 3-bromo-4-(bromomethyl)-6-methyl-, 2,2-dioxide typically involves the bromination of a precursor oxathiin compound. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions. The specific steps may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high efficiency and minimal by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Oxathiin, 3-bromo-4-(bromomethyl)-6-methyl-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfone and sulfide derivatives, as well as various substituted oxathiin compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,2-Oxathiin, 3-bromo-4-(bromomethyl)-6-methyl-, 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biological pathways.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-Oxathiin, 3-bromo-4-(bromomethyl)-6-methyl-, 2,2-dioxide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the oxathiin ring play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Oxathiin, 3-bromo-4,6-dimethyl-, 2,2-dioxide
- 1,2-Oxathiin, 3-chloro-4-(chloromethyl)-6-methyl-, 2,2-dioxide
- 1,2-Oxathiin, 3-iodo-4-(iodomethyl)-6-methyl-, 2,2-dioxide
Uniqueness
1,2-Oxathiin, 3-bromo-4-(bromomethyl)-6-methyl-, 2,2-dioxide stands out due to its specific bromine substitution pattern, which imparts unique reactivity and properties compared to its chloro and iodo analogs. This uniqueness makes it particularly valuable in applications requiring specific chemical behavior and interactions.
Propiedades
Número CAS |
101857-61-8 |
|---|---|
Fórmula molecular |
C6H6Br2O3S |
Peso molecular |
317.99 g/mol |
Nombre IUPAC |
3-bromo-4-(bromomethyl)-6-methyloxathiine 2,2-dioxide |
InChI |
InChI=1S/C6H6Br2O3S/c1-4-2-5(3-7)6(8)12(9,10)11-4/h2H,3H2,1H3 |
Clave InChI |
LJIZARRURQIJHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S(=O)(=O)O1)Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2S)-2-(2,4-dichlorophenyl)-2-methylsulfonyloxyethyl] methanesulfonate](/img/structure/B14054367.png)
![1,3,5-Triazine, 2,4-bis([1,1'-biphenyl]-4-yl)-6-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14054371.png)

![4-[(10S,13R)-10,13-dimethyl-3,7,12-tris(oxidanyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14054386.png)







